molecular formula C25H25N3O6 B10958343 10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10958343
M. Wt: 463.5 g/mol
InChI Key: CSKWGASDYFNHEZ-UHFFFAOYSA-N
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Description

The compound 10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. Its structure features multiple functional groups, including acetyl, hydroxy, nitro, and dimethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Core Structure: The initial step involves the construction of the dibenzo[b,e][1,4]diazepin core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of acetyl, hydroxy, and nitro groups. This can be done through electrophilic aromatic substitution reactions, where reagents like acetic anhydride (for acetylation), nitric acid (for nitration), and hydroxylation agents are used.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects depends on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactivity: The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

10-acetyl-11-(3-acetyl-4-hydroxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: can be compared with similar compounds such as:

    Dibenzo[b,e][1,4]diazepin Derivatives: These compounds share the core structure but differ in the functional groups attached, affecting their chemical and biological properties.

    Acetylated Phenyl Derivatives: Compounds with acetyl groups attached to phenyl rings, which may exhibit similar reactivity but differ in overall structure and applications.

    Nitrophenyl Compounds: Molecules containing nitrophenyl groups, which may have similar chemical reactivity but different biological activities.

The uniqueness of This compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C25H25N3O6

Molecular Weight

463.5 g/mol

IUPAC Name

5-acetyl-6-(3-acetyl-4-hydroxy-5-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H25N3O6/c1-13(29)16-9-15(10-20(24(16)32)28(33)34)23-22-18(11-25(3,4)12-21(22)31)26-17-7-5-6-8-19(17)27(23)14(2)30/h5-10,23,26,32H,11-12H2,1-4H3

InChI Key

CSKWGASDYFNHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C)[N+](=O)[O-])O

Origin of Product

United States

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